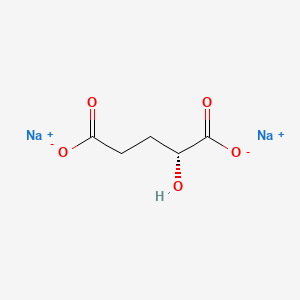

Sodium (R)-2-hydroxypentanedioate

Übersicht

Beschreibung

Sodium (R)-2-hydroxypentanedioate (CAS 103404-90-6), also known as D-α-hydroxyglutaric acid disodium salt, is a chiral carboxylic acid salt with the molecular formula C₅H₆Na₂O₅ and a molecular weight of 192.08 g/mol . It is synthesized via nitrosation of D-glutamic acid under controlled conditions .

Vorbereitungsmethoden

Chemical Synthesis from Chiral Precursors

The most direct method for synthesizing sodium (R)-2-hydroxypentanedioate involves chiral precursors to ensure stereochemical fidelity. One approach adapts the diazotization and hydrolysis pathway originally developed for the (S)-enantiomer . Starting with D-glutamic acid instead of L-glutamic acid, the reaction proceeds via nitrosation in the presence of sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄), followed by alkaline hydrolysis.

Diazotization and Hydrolysis Protocol

In a representative procedure , D-glutamic acid is dissolved in concentrated sulfuric acid at 10–20°C. Sodium nitrite is added gradually to initiate diazotization, forming an intermediate diazonium salt. After 24 hours, the mixture is quenched with sodium chloride (NaCl) and extracted with ethyl acetate. The resulting 5-oxotetrahydrofuran-2-carboxylic acid is hydrolyzed with sodium hydroxide (NaOH) at pH 10 for two hours, yielding (R)-2-hydroxyglutaric acid. Neutralization with sodium hydroxide produces the disodium salt. This method achieves a yield of approximately 29.8% after purification via column chromatography and precipitation .

Key Reaction Conditions:

-

Temperature : 10–20°C for diazotization; 40–50°C for hydrolysis.

-

Molar Ratios : 1:1 D-glutamic acid to NaNO₂; NaOH in excess for hydrolysis.

-

Purification : Silica column chromatography with ethyl acetate as the mobile phase.

Enzymatic Production via Mutant Isocitrate Dehydrogenase (IDH)

Enzymatic synthesis offers high enantioselectivity, leveraging the neomorphic activity of mutant IDH1/2 enzymes. These mutants catalyze the NADPH-dependent reduction of α-ketoglutarate (α-KG) to D-2-HG, bypassing racemic byproducts .

Recombinant IDH1-R132H Protocol

Cell lines expressing IDH1-R132H (e.g., HCT 116 IDH1(R132H/+) cells) are cultured in α-KG-enriched media. The enzyme converts α-KG to D-2-HG, which is secreted into the extracellular medium. Harvesting involves centrifugation, filtration, and ion-exchange chromatography to isolate the disodium salt .

Advantages:

-

Scalability : Suitable for bioreactor-based production.

Resolution of Racemic 2-Hydroxyglutaric Acid

Racemic mixtures of 2-hydroxyglutaric acid can be resolved into enantiomers using chiral auxiliaries or chromatography. A recent advance employs diacetyl-L-tartaric anhydride (DATAN) to derivatize the racemic mixture, enabling separation via reversed-phase liquid chromatography (LC) .

Derivatization and LC/MS Quantification

Racemic 2-HG is treated with DATAN under acidic conditions, forming diastereomeric esters. These esters are resolved on a C18 column using a water-acetonitrile gradient, with detection via quadrupole time-of-flight mass spectrometry (QTOF-MS) . The (R)-enantiomer ester elutes earlier, allowing collection and subsequent hydrolysis to yield pure this compound.

Optimization Parameters:

-

Derivatization Time : 60 minutes at 60°C.

-

Mobile Phase : 0.1% formic acid in water/acetonitrile.

Industrial-Scale Synthesis and Waste Reduction

A patented one-pot synthesis for related compounds highlights strategies applicable to this compound . By integrating nitration and diazotization in a single reactor, the method reduces wastewater generation and simplifies purification.

Process Intensification

In a 1000L reactor, concentrated sulfuric acid and D-glutamic acid are mixed at 10–20°C. Nitric acid is added, followed by sodium nitrite for diazotization. Ammonia water adjusts the pH to precipitate the product, which is centrifuged and dried . This approach achieves a 56.7% yield with minimal solvent waste .

Comparative Analysis of Methods

*Theoretical yield based on α-KG conversion.

Challenges and Optimization Strategies

Stereochemical Purity

Racemization during hydrolysis remains a critical issue. Lowering reaction temperatures (<50°C) and minimizing alkaline exposure mitigate this risk .

Yield Improvement

Catalyst screening (e.g., chiral Lewis acids) and solvent optimization (e.g., ionic liquids) are under investigation to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium ®-2-hydroxypentanedioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-oxoglutarate.

Reduction: It can be reduced to form ®-2-hydroxyglutaric acid.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: The major product is 2-oxoglutarate.

Reduction: The major product is ®-2-hydroxyglutaric acid.

Substitution: The products vary depending on the substituent introduced during the reaction.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Sodium (R)-2-hydroxypentanedioate serves as a crucial metabolite in various biological processes. It is recognized for its role as:

- A Biomarker : It acts as a biomarker in metabolic studies, particularly in cancer research. Elevated levels of (R)-2-hydroxyglutarate are associated with certain tumors, especially gliomas, where it can indicate the presence of isocitrate dehydrogenase mutations .

- Human Metabolite : It is involved in human metabolism and has been studied for its potential implications in metabolic disorders .

Pharmacological Applications

Recent studies have highlighted the therapeutic potential of this compound:

- Neuroprotective Effects : In a study involving Wistar rats, sodium (R)-2-hydroxyglutarate demonstrated protective effects against renal ischemia-reperfusion injury, suggesting its potential use in renal therapies .

- Liver Injury Prevention : Another study indicated that treatment with sodium (R)-2-hydroxyglutarate could prevent liver injury in ischemia-reperfusion models, showcasing its protective effects on liver tissues .

Environmental Applications

This compound has been studied for its role in environmental sciences:

- Algal Metabolite : This compound is produced by various algae species and plays a role in algal metabolism. Its presence can be indicative of ecological health and algal bloom dynamics .

Case Study 1: Cancer Biomarker Research

A study published in Nature focused on the identification of 2-hydroxyglutaric acid as a biomarker for gliomas. The research illustrated how the levels of this compound could help differentiate between tumor types and stages, providing insights into tumor biology and potential treatment pathways .

Case Study 2: Renal Protection Mechanism

In an experimental setup involving male Wistar rats, researchers administered sodium (R)-2-hydroxyglutarate to assess its effects on renal ischemia-reperfusion injury. The results indicated that the compound significantly reduced oxidative stress markers and improved renal function post-injury, suggesting its therapeutic potential in kidney-related ailments .

Data Tables

Wirkmechanismus

The mechanism of action of sodium ®-2-hydroxypentanedioate involves its role as a metabolic intermediate. It participates in the tricarboxylic acid (TCA) cycle, where it is converted to 2-oxoglutarate by the enzyme ®-2-hydroxyglutarate dehydrogenase. This conversion is crucial for energy production and various biosynthetic processes in cells.

Vergleich Mit ähnlichen Verbindungen

Sodium (S)-2-Hydroxypentanedioate

- CAS : 63512-50-5

- Molecular Formula : C₅H₆Na₂O₅ (identical to R-enantiomer).

- Key Differences: Stereochemistry: The S-enantiomer is the mirror image of the R-form, leading to divergent biochemical interactions. While the R-form inhibits ATP synthase in IDH-mutant gliomas, the S-form’s biological activity remains uncharacterized in the provided evidence . Storage: Requires storage under inert atmosphere at 2–8°C , whereas the R-form is stable at -20°C .

Disodium 2-Hydroxypentanedioate (Racemate or Other Isomers)

- CAS : 40951-21-1 (ambiguous stereochemistry).

- Molecular Formula : C₅H₆Na₂O₅.

- Key Differences: Synthesis: Likely a racemic mixture or undefined stereoisomer. Unlike the R-form, its enzymatic formation in humans involves hydroxyacid-oxoacid transhydrogenase, while bacterial synthesis uses 2-hydroxyglutarate synthase . Applications: Limited evidence on biological activity; primarily used as a biochemical reagent without reported oncometabolite roles .

Diethyl 2-Hydroxypentanedioate

- CAS : 32780-06-5.

- Structure : Ester derivative (ethyl groups replace sodium ions).

- Key Differences :

Structural and Functional Comparison Table

Biologische Aktivität

Sodium (R)-2-hydroxypentanedioate, also known as (R)-2-hydroxyglutaric acid disodium salt, is a compound of significant interest in biological research due to its involvement in various metabolic pathways and its implications in cancer biology. This article reviews its biological activities, mechanisms of action, and relevant case studies.

Chemical Name: this compound

Molecular Formula: CHNaO

CAS Number: 103404-90-6

This compound is a chiral molecule, with the (R) configuration being biologically active. It is produced through the enzymatic conversion of α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle.

This compound functions primarily as a metabolic intermediate. Its conversion to 2-oxoglutarate by the enzyme (R)-2-hydroxyglutarate dehydrogenase is critical for energy production and biosynthetic processes in cells. This compound has been identified as an oncometabolite , particularly in the context of mutations in isocitrate dehydrogenase (IDH) enzymes which are frequently found in certain types of cancers, such as gliomas .

Biological Activities

-

Inhibition of Enzymes:

- This compound acts as an inhibitor of KDM4A , a histone demethylase involved in epigenetic regulation. This inhibition leads to activation of the mTOR pathway, which plays a crucial role in cell growth and metabolism .

- It also inhibits FTO , another demethylase that regulates RNA methylation, impacting gene expression and cellular responses .

- Cancer Cell Proliferation:

- Activation of Signaling Pathways:

Case Study 1: Glioma Research

A study investigated the role of this compound in IDH-mutant gliomas. The results indicated that increased levels of this metabolite correlated with enhanced tumor growth and poor prognosis. The mechanism was linked to its ability to modulate miRNA expression, particularly miR-182-5p, which plays a pivotal role in cell cycle regulation and apoptosis resistance .

Case Study 2: Metabolic Disorders

Research has highlighted potential applications of this compound in metabolic disorders. Its role as a biomarker for certain diseases has been explored, particularly relating to its effects on metabolic pathways that are disrupted in conditions such as obesity and diabetes.

Comparative Analysis

| Compound | Biological Activity | Key Applications |

|---|---|---|

| This compound | Oncometabolite; KDM4A inhibitor; NF-κB activator | Cancer research; metabolic disorders |

| Sodium (S)-2-hydroxypentanedioate | Similar chemical properties; distinct biological activity | Limited studies; potential therapeutic uses |

| Sodium 2-oxoglutarate | TCA cycle intermediate; energy production | Biochemical assays; metabolic studies |

Q & A

Q. Basic: What are the recommended methods for synthesizing Sodium (R)-2-hydroxypentanedioate in laboratory settings?

Methodological Answer:

this compound can be synthesized via enzymatic pathways. In humans, it is catalyzed by hydroxyacid-oxoacid transhydrogenase, while bacterial systems utilize 2-hydroxyglutarate synthase. Key steps include:

Substrate Preparation : Start with (R)-5-oxo-tetrahydrofuran-2-carboxylic acid.

Hydrolysis : Use alkaline conditions (e.g., NaOH) to hydrolyze the lactone ring, yielding the (R)-enantiomer.

Purification : Crystallize the product in aqueous ethanol to isolate the disodium salt.

Critical Considerations : Ensure enantiomeric purity via chiral HPLC or polarimetry, as impurities in the (S)-isomer can skew experimental results .

Q. Basic: What are the solubility properties and storage recommendations for this compound?

Methodological Answer:

| Solvent | Solubility (mg/mL) | Temperature | Notes |

|---|---|---|---|

| Water | ≥9.1 | RT | Ideal for buffers |

| Ethanol | Insoluble | RT | Avoid for stock prep |

| DMSO | Insoluble | RT | Not recommended |

Storage :

- Short-term : Store at 4°C in airtight vials.

- Long-term : Use -20°C under inert gas (e.g., argon) to prevent hygroscopic degradation .

Q. Basic: How can this compound be quantified in biological matrices?

Methodological Answer:

Use reverse-phase HPLC coupled with UV detection (λ = 210 nm) or LC-MS for higher sensitivity.

Sample Prep : Deproteinize using cold methanol (4:1 v/v).

Column : C18 column with mobile phase (0.1% phosphoric acid, pH 3.0 adjusted with NaOH).

Calibration : Prepare standards in PBS (0.1–10 µM) to account for matrix effects .

Q. Advanced: How does this compound inhibit ATP synthase, and what experimental designs validate this mechanism?

Methodological Answer:

The compound competitively inhibits ATP synthase by binding to the β-subunit, disrupting proton translocation.

Experimental Workflow :

In Vitro Assay : Purify ATP synthase (bovine mitochondrial) and measure ADP/ATP conversion rates via luminometry.

Dose-Response : Pre-incubate enzyme with 0.1–10 mM compound.

Controls : Use succinate as a negative control and oligomycin as a positive inhibitor.

Validation : Cross-check with in-cell assays (e.g., Seahorse XF Analyzer) to monitor mitochondrial respiration .

Q. Advanced: How should researchers resolve contradictions in reported IC50 values for mTOR inhibition?

Methodological Answer:

Discrepancies arise from:

- Enantiomeric Purity : Verify (R)-isomer content via circular dichroism (CD) spectroscopy.

- Cellular Context : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects.

- Assay Conditions : Standardize pH (7.4), temperature (37°C), and ATP concentrations (1–5 mM).

Recommendation : Validate findings with orthogonal methods (e.g., Western blot for p-S6K1) .

Q. Advanced: What methodologies are optimal for tracking this compound in metabolic flux studies?

Methodological Answer:

Use 13C-isotope tracing :

Labeling : Feed cells U-13C-glucose; the compound will incorporate 13C via TCA cycle intermediates.

Extraction : Quench metabolism with liquid nitrogen; lyophilize and derivatize for GC-MS.

Analysis : Monitor m/z ratios for 13C-labeled 2-hydroxyglutarate.

Key Insight : Compare flux in IDH1-mutant vs. wild-type models to elucidate oncometabolite roles .

Q. Advanced: How can enantiomeric purity of this compound be ensured during synthesis?

Methodological Answer:

Chiral Chromatography : Use a Chirobiotic T column (25 cm × 4.6 mm) with 0.1% formic acid in methanol (flow rate: 0.8 mL/min).

Polarimetry : Measure specific rotation ([α]D20 = +15.2° for pure (R)-isomer).

QC Thresholds : Reject batches with >2% (S)-isomer contamination .

Q. Advanced: What experimental designs differentiate bacterial vs. human biosynthesis pathways for this compound?

Methodological Answer:

Gene Knockout : Use CRISPR/Cas9 to silence HOT (human) or hgdAB (bacterial) genes.

Enzyme Assays : Purify hydroxyacid-oxoacid transhydrogenase (human) and 2-hydroxyglutarate synthase (bacterial); compare kinetics (Km, Vmax).

Substrate Specificity : Test alternate substrates (e.g., α-ketoglutarate) to confirm pathway divergence .

Eigenschaften

IUPAC Name |

disodium;(2R)-2-hydroxypentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHFTEDSQFPDPP-HWYNEVGZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[O-])[C@H](C(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.